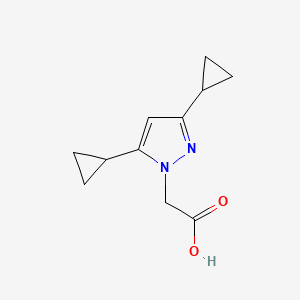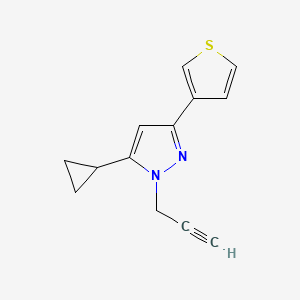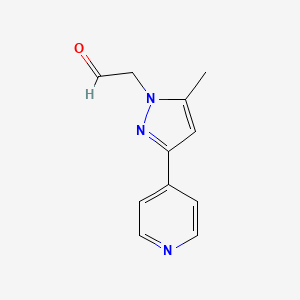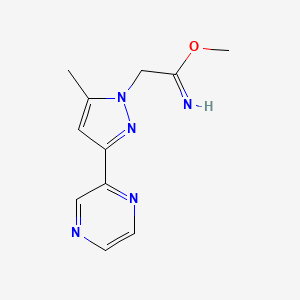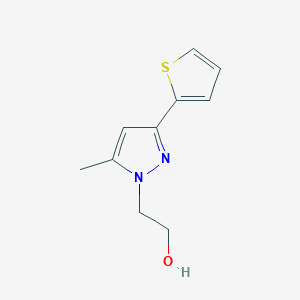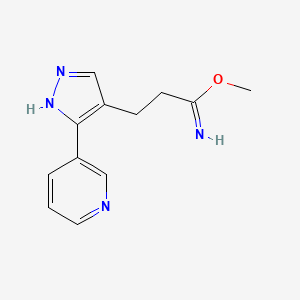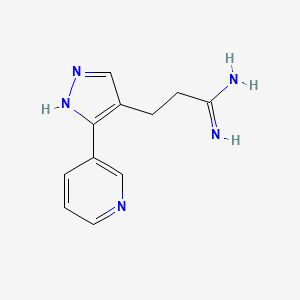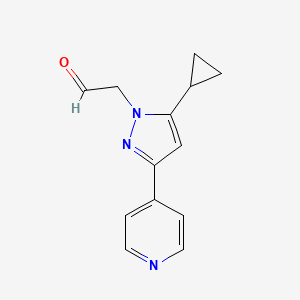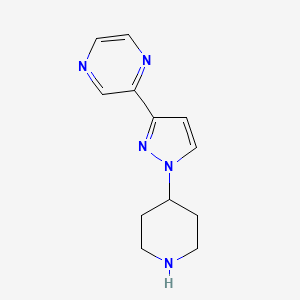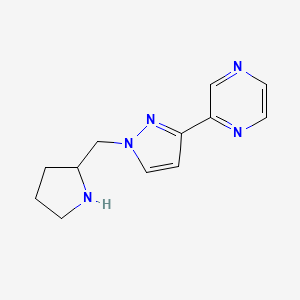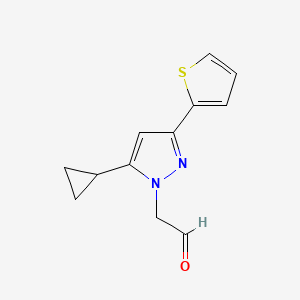
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is one of the compounds detected in tobacco smoke condensate .
Molecular Structure Analysis
The molecular structure of furan compounds has been extensively studied. Furan is a π-excessive heterocycle, which means it has a high electron density and prefers electrophilic substitution reactions . The exact molecular structure of this compound is not specified in the available literature.Physical and Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary widely. For example, furan-2-acetic acid is a colorless liquid, but aged samples appear amber . It is miscible with but unstable in water, and soluble in common organic solvents . The specific physical and chemical properties of this compound are not detailed in the available literature.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has demonstrated the utility of compounds related to "2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid" in synthesizing derivatives with antitubercular, antibacterial, and antifungal activities. For instance, Bhoot et al. (2011) explored the synthesis of chalcones and acetyl pyrazoline derivatives containing the furan nucleus for their antitubercular properties (Bhoot, Khunt, & Parekh, 2011). Similarly, El-Wahab et al. (2011) synthesized naphthofuranpyrazol derivatives with promising effects against various bacteria and fungi (El-Wahab et al., 2011).
Catalysis and Antioxidant Agents
The compound and its derivatives have been evaluated for their catalytic synthesis and antioxidant properties. Prabakaran et al. (2021) reported on the synthesis of (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, which showed potential as antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).
Corrosion Inhibition
Another significant application involves the use of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. Lgaz et al. (2018) studied the effectiveness of two pyrazoline derivatives, highlighting their high inhibition efficiency and suggesting a mixed-type inhibition mechanism (Lgaz et al., 2018).
Structural Analysis
Structural investigations have also been a focus, with studies on crystal structures providing insights into stereochemical peculiarities and potential reactivity. Borisova et al. (2016) examined the crystal structures of related compounds, which informed understanding of their chemical behavior and potential applications (Borisova et al., 2016).
Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
It’s worth noting that furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Furan derivatives have been associated with a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
It’s worth noting that the chemical industry has begun to switch from traditional resources such as crude oil to biomass, which could potentially impact the action environment of bioactive compounds .
Safety and Hazards
Orientations Futures
The future of furan compounds lies in their potential applications in various fields. For example, furan platform chemicals (FPCs) are being explored as alternatives to traditional resources such as crude oil in the chemical industry . The specific future directions of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid are not detailed in the available literature.
Propriétés
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)6-11-5-7(4-10-11)8-2-1-3-14-8/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSFAKQBEZJCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


